molecular formula C24H24O6 B2923819 propyl 4-({7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 859138-33-3

propyl 4-({7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate

Cat. No.: B2923819
CAS No.: 859138-33-3
M. Wt: 408.45
InChI Key: NZBPAJMBGVZIQZ-UHFFFAOYSA-N
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Description

Propyl 4-({7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core with various substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-({7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps, including the formation of the chromen-4-one core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-({7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific substituents on the chromen-4-one core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Propyl 4-({7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of propyl 4-({7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets and pathways. The chromen-4-one core can interact with various enzymes and receptors, modulating their activity and leading to biological effects. For example, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of functional groups and the chromen-4-one core, which confer unique chemical and biological properties

Properties

IUPAC Name

propyl 4-[7-(3-methylbut-2-enoxy)-4-oxochromen-3-yl]oxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O6/c1-4-12-28-24(26)17-5-7-18(8-6-17)30-22-15-29-21-14-19(27-13-11-16(2)3)9-10-20(21)23(22)25/h5-11,14-15H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBPAJMBGVZIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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